molecular formula C20H22N2O2 B5773239 5-[(4-tert-butylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole

5-[(4-tert-butylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5773239
M. Wt: 322.4 g/mol
InChI Key: YVUYQNOVIBTOOV-UHFFFAOYSA-N
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Description

5-[(4-tert-butylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the tert-butylphenoxy and methylphenyl groups in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-tert-butylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-tert-butylphenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base, such as triethylamine, to yield the desired oxadiazole compound. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(4-tert-butylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups in the molecule are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of various substituted oxadiazole derivatives.

Scientific Research Applications

5-[(4-tert-butylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxadiazole derivatives have shown promise.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[(4-tert-butylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features and the nature of the target. For example, it may bind to active sites of enzymes, blocking their activity, or interact with receptors to modulate signal transduction pathways. The exact mechanism of action would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-tert-butylphenoxy)-3-(2-methylphenyl)-1,2,4-triazole
  • 5-(4-tert-butylphenoxy)-3-(2-methylphenyl)-1,2,4-thiadiazole
  • 4-(4-tert-butylphenoxy)-3-(2-methylphenyl)-1,2,4-oxadiazole

Uniqueness

5-[(4-tert-butylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of both tert-butylphenoxy and methylphenyl groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, stability, and solubility, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-[(4-tert-butylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-7-5-6-8-17(14)19-21-18(24-22-19)13-23-16-11-9-15(10-12-16)20(2,3)4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUYQNOVIBTOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)COC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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